molecular formula C14H17N3O B1437702 2-[(3,4-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one CAS No. 1306739-90-1

2-[(3,4-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one

Cat. No. B1437702
M. Wt: 243.3 g/mol
InChI Key: XLZOAIQEJKGKCB-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-[(3,4-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one”, there are related studies on the synthesis of similar compounds. For instance, a series of 1-aryl substituted dihydro-, 5-methyldihydro- and 6-methyl-dihydro-2,4 (1 H, 3 H )pyrimidinediones and their 2-thio analogues were obtained by reaction of the corresponding β-alanines or α-methyl- and β-methyl-β-alanines with urea or potassium thiocyanate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(3,4-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one” such as its melting point, boiling point, density, molecular formula, and molecular weight can be found in various chemical databases .

Scientific Research Applications

Crystal Structure and Theoretical Studies

A study focused on the crystal structure of a similar compound, 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, synthesized through a reaction involving phthalaldehydic acid and 2-amino-4,6-dimethylpyrimidine. This compound was characterized using various techniques like Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet–visible (UV–Vis), and X-ray single crystal diffraction. Theoretical studies using hybrid functional B3LYP 6-311G (d, p) basis set detailed the structural and electronic properties of the compound. Additionally, antioxidant activities were assessed through various assays, and the interaction between the compound and double-stranded DNA (dsDNA) was explored, revealing a minor groove binding mode (Yılmaz et al., 2020).

Synthesis and Chemical Properties

Another study explored the synthesis of 2-Thioxo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones, a related compound, through cyclocondensation processes. This research compared different synthesis methods and investigated the selectivity and specificity of the S-alkylation process under phase transfer conditions (Dave & Patel, 2001).

Cation Tautomerism and Disorder

Research into pyrimidines, closely related to the chemical , revealed their importance in biology and medicine, particularly in DNA bases. A study discussed the crystallization, tautomerism, and disorder in various forms of 4-amino-5-chloro-2,6-dimethylpyrimidinium 5-chloro-2-hydroxybenzoate. This work contributed to the understanding of molecular recognition processes in pharmaceuticals containing aminopyrimidine, with a focus on hydrogen bonding (Rajam et al., 2017).

Synthesis and Bioevaluation

Another related study was the synthesis and evaluation of thiazole-pyrimidine derivatives as new anticandidal and cytotoxic agents. The synthesized compounds demonstrated promising anticandidal activity and cytotoxic effects on various cell lines, indicating potential applications in medical treatments (Turan-Zitouni et al., 2014).

Analgesic and Anti-inflammatory Applications

The synthesis of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones, related compounds, and their evaluation as analgesic and anti-inflammatory agents were explored. Some of these compounds showed significant activity, highlighting their potential therapeutic use (Alagarsamy et al., 2007).

properties

IUPAC Name

2-(3,4-dimethylanilino)-4,5-dimethyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-8-5-6-12(7-9(8)2)16-14-15-11(4)10(3)13(18)17-14/h5-7H,1-4H3,(H2,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZOAIQEJKGKCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=C(C(=O)N2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701176421
Record name 4(3H)-Pyrimidinone, 2-[(3,4-dimethylphenyl)amino]-5,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701176421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,4-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one

CAS RN

1306739-90-1
Record name 4(3H)-Pyrimidinone, 2-[(3,4-dimethylphenyl)amino]-5,6-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306739-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4(3H)-Pyrimidinone, 2-[(3,4-dimethylphenyl)amino]-5,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701176421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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